2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a chloro and fluorine substituent on the phenyl ring. This compound is notable for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The compound can be synthesized through various chemical processes involving starting materials that include chloro- and fluorinated phenyl derivatives, as well as sulfur-containing compounds. Its structure indicates a complex arrangement conducive to biological activity.
This compound is classified under organic compounds, specifically as an acetamide derivative. It is also categorized as a potential pharmaceutical intermediate due to its structural features that may interact with biological targets.
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multi-step organic synthesis techniques. Key methods may include:
Synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can be represented as follows:
The compound's data can be summarized in the following table:
Property | Value |
---|---|
Molecular Formula | CHClFNOS |
Molecular Weight | 285.75 g/mol |
IUPAC Name | 2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
SMILES | Clc1ccc(F)c(c1)C(=O)NCCSCCO |
The reactivity of 2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can be explored through several chemical reactions:
Each reaction pathway requires specific conditions such as pH, temperature, and solvent systems to facilitate desired outcomes while minimizing by-products.
The mechanism of action for 2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is not fully elucidated but can be hypothesized based on its structure:
Studies on similar compounds suggest potential interactions with neurotransmitter systems or anti-inflammatory pathways, warranting further investigation into this compound's specific actions.
The physical properties of 2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide include:
Key chemical properties include:
The potential applications of 2-(2-chloro-6-fluorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide are primarily in medicinal chemistry:
This compound exemplifies how modifications in molecular structure can lead to diverse biological activities, making it a subject of interest for further research and development in pharmaceutical sciences.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: